(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family It is characterized by the presence of an oxazole ring fused with a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-ethyl-4-oxazolone with 4-methylbenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Benzyl-substituted oxazolones.
Substitution: Halogenated or nucleophile-substituted oxazolones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure but without the (Z)-configuration.
4-(4-methylbenzylidene)-2-phenyl-2-oxazoline: Contains a phenyl group instead of an ethyl group.
4-(4-methylbenzylidene)-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxazolone ring.
Uniqueness
(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in distinct biological activities and properties compared to its isomers or structurally similar compounds.
Properties
IUPAC Name |
(4Z)-2-ethyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-12-14-11(13(15)16-12)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPHDGYEJSVCF-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC2=CC=C(C=C2)C)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=N/C(=C\C2=CC=C(C=C2)C)/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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